molecular formula C21H21FN4O4 B3402089 1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-fluorophenyl)urea CAS No. 1049269-62-6

1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-fluorophenyl)urea

Cat. No.: B3402089
CAS No.: 1049269-62-6
M. Wt: 412.4 g/mol
InChI Key: RCNFBOYGWMBXBW-UHFFFAOYSA-N
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Description

This compound is a synthetic urea derivative featuring a pyridazinone core substituted with a 3,4-dimethoxyphenyl group and a 2-fluorophenylurea side chain. Its structure combines electron-donating methoxy groups with an electron-withdrawing fluorine atom, which may influence its physicochemical properties and biological activity. The pyridazinone moiety is known for its role in modulating enzyme inhibition, particularly in kinase and phosphodiesterase targets .

Properties

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4/c1-29-18-9-7-14(13-19(18)30-2)16-8-10-20(27)26(25-16)12-11-23-21(28)24-17-6-4-3-5-15(17)22/h3-10,13H,11-12H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNFBOYGWMBXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-fluorophenyl)urea is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by a pyridazinone core and various substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O6C_{23}H_{25}N_{3}O_{6}, with a molecular weight of 439.47 g/mol. Key structural features include:

Property Value
Molecular Weight 439.47 g/mol
Molecular Formula C23H25N3O6
LogP 1.7863
Hydrogen Bond Acceptors 9
Hydrogen Bond Donors 1
Polar Surface Area 83.541 Ų

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes, including monoamine oxidase (MAO) isoforms, which are crucial in neurotransmitter metabolism. Inhibitors of MAO-B, for instance, are explored for their neuroprotective effects in Parkinson's disease .
  • Receptor Modulation: The compound may also interact with receptors involved in cellular signaling pathways, potentially leading to alterations in gene expression and cellular responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Neuroprotective Effects: Preliminary studies indicate that derivatives of this compound may protect neuronal cells from apoptosis and inflammation, making it a candidate for neurodegenerative diseases.
  • Anticancer Properties: Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • MAO-B Inhibition Study:
    • A study reported that certain derivatives with similar structures exhibited potent MAO-B inhibitory activity with IC50 values as low as 0.0059 μM . This suggests that the target compound may also possess similar inhibitory properties.
  • Neuroprotective Studies:
    • Research has shown that compounds with a pyridazinone core can provide neuroprotection in models of Parkinson's disease by reducing oxidative stress and inflammation.
  • Cytotoxicity Assessment:
    • Cytotoxicity studies revealed that some derivatives were non-toxic at concentrations up to 200 µg/ml while still exhibiting significant anticancer activity against various cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize this compound, we compare it with structurally related derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyridazinone-Based Urea Derivatives

Compound Name Core Structure Substituents/Modifications Key Properties/Activities
Target Compound: 1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-fluorophenyl)urea Pyridazinone + urea 3,4-dimethoxyphenyl, 2-fluorophenyl, ethyl linker Hypothesized kinase inhibition (inferred)
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate () Pyridazinone + ester 4-chlorophenyl-piperazine, ethyl ester Acetylcholinesterase inhibition
1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea () Pyridazinone + urea 4-chlorophenyl, 3,5-dimethoxyphenyl, propyl linker Unspecified receptor binding (PubChem)

Key Observations:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may enhance solubility compared to the 4-chlorophenyl group in ’s compound due to methoxy’s polar nature. However, chlorine’s electronegativity in could improve target binding .

Linker Flexibility :

  • The ethyl linker in the target compound offers shorter chain flexibility than the propyl linker in , possibly affecting conformational stability during receptor interactions .

Functional Group Impact :

  • The urea moiety in both the target compound and ’s derivative facilitates hydrogen bonding, a critical feature for enzyme or receptor binding. In contrast, ’s ester group may reduce metabolic stability .

Research Findings and Mechanistic Insights

  • Kinase Inhibition: Pyridazinone-urea hybrids are reported to inhibit kinases (e.g., VEGF-R2) due to urea’s ability to mimic ATP’s adenine interactions . The fluorine atom in the target compound may enhance binding via hydrophobic interactions.
  • Metabolic Stability : Methoxy groups in the target compound could reduce cytochrome P450-mediated metabolism compared to chlorinated analogs, as seen in .

Critical Analysis of Evidence Limitations

  • : Focuses on acetylcholinesterase inhibition but lacks data on urea derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-fluorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-fluorophenyl)urea

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